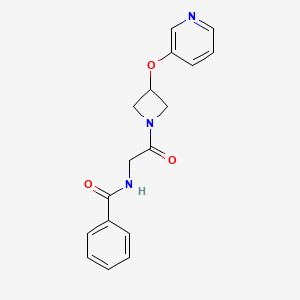

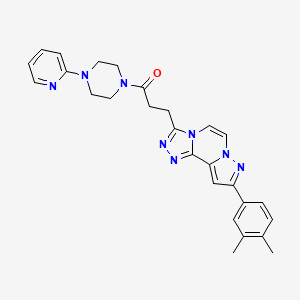

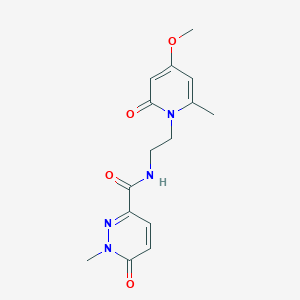

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the formation of the azetidine ring, the introduction of the pyridine group, and the formation of the amide bond. Similar compounds have been synthesized through various methods, including cyclization reactions and coupling reactions .科学研究应用

Anti-Tubercular Activity

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide: has been investigated for its anti-tubercular potential. Researchers synthesized a series of novel derivatives and evaluated their activity against Mycobacterium tuberculosis H37Ra . Among these compounds, several exhibited significant anti-tubercular activity, with IC50 values ranging from 1.35 to 2.18 μM. Notably, these compounds were also found to be non-toxic to human cells.

Imidazole-Containing Compounds

Imidazole derivatives play a crucial role in medicinal chemistry. While specific studies on this compound are limited, its imidazole moiety suggests potential applications in drug design and development. Imidazole-containing compounds often exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral effects .

Indole Derivatives

The indole scaffold is prevalent in drug discovery due to its versatile pharmacological properties. Although direct studies on our compound are scarce, its indole component could contribute to anti-inflammatory or analgesic effects. Further exploration of its indole-related activities is warranted .

Cyanide Derivatives

The presence of a cyanide group in N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide suggests potential reactivity. Researchers have synthesized cyanide derivatives with diverse applications, including coordination chemistry, catalysis, and bioactivity. Exploring the reactivity of this compound could yield interesting results .

Pyrazine Derivatives

Pyrazine-based compounds have attracted attention in drug development. While not directly studied for our compound, related pyrazine derivatives have demonstrated anti-mycobacterial activity. For instance, N-(2-(piperazin-1-yl)ethyl)pyrazine-2-carboxamide exhibited promising MIC values against Mycobacterium tuberculosis H37Rv . Investigating similar properties for our compound could be worthwhile.

Triazole and Triazolopyrimidine Derivatives

Given the presence of a triazole-like structure, our compound might participate in the synthesis of triazole derivatives. These compounds have diverse applications, including antifungal, antiviral, and anticancer activities. Exploring the reactivity of our compound with triazole precursors could reveal novel derivatives .

作用机制

The mechanism of action of this compound would depend on its intended use. For example, if it were being used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .

安全和危害

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it. Unfortunately, without more specific information, it’s difficult to provide a detailed safety profile.

未来方向

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

属性

IUPAC Name |

N-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c21-16(10-19-17(22)13-5-2-1-3-6-13)20-11-15(12-20)23-14-7-4-8-18-9-14/h1-9,15H,10-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYLZZVAUFGGSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,5-difluorobenzoyl)piperazin-1-yl]-4-methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2788884.png)

![2-[(Cyclopent-3-en-1-yl)methoxy]-4-methylpyrimidine](/img/structure/B2788893.png)

![N-(2-fluorophenyl)-4-pyrrolidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2788901.png)

![5-benzyl-3-(3,4-dimethylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2788903.png)

![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/no-structure.png)